2-(Boc-amino)ethanethiol

Description

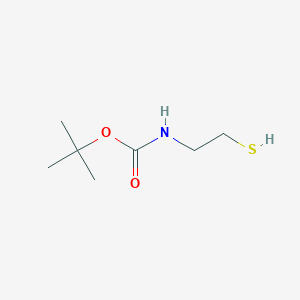

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-sulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJJCZSHYJNRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986668 | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67385-09-5 | |

| Record name | N-(tert-Butoxycarbonyl)-2-aminoethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Boc-amino)ethanethiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(tert-Butoxycarbonylamino)ethanethiol, commonly referred to as 2-(Boc-amino)ethanethiol or Boc-cysteamine, is a versatile bifunctional molecule widely employed in organic synthesis, materials science, and drug development.[1][2] Its structure incorporates a thiol group, which is a potent nucleophile and participant in "click" chemistry reactions, and a Boc-protected amine, allowing for sequential and controlled chemical modifications.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key applications, and visual representations of experimental workflows to aid in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow viscous liquid or a low-melting solid.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO₂S | [5][6] |

| Molecular Weight | 177.26 g/mol | [5][6] |

| CAS Number | 67385-09-5 | [5][6] |

| Appearance | Clear colorless to yellow viscous liquid or low melting solid | [4] |

| Density | 1.049 g/mL at 20 °C | [5][7] |

| Boiling Point | 68 °C at 0.3 mmHg | [5][7] |

| Refractive Index (n20/D) | 1.474 | [5][7] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [8] |

| Solubility | Soluble in chloroform and slightly soluble in ethyl acetate. | [7] |

| pKa | 9.95 ± 0.10 (Predicted) | [7] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While specific spectra are proprietary to suppliers, a summary of expected spectral characteristics is provided in Table 2. Researchers should always acquire and interpret their own spectral data for confirmation.

Table 2: Summary of Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the tert-butyl protons, the two methylene groups, the amine proton, and the thiol proton. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the Boc group, the two methylene carbons, and the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching, C=O stretching (carbamate), and S-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature. However, a representative synthesis can be proposed based on the reaction of cysteamine with di-tert-butyl dicarbonate (Boc₂O).

Representative Protocol for the Synthesis of this compound:

-

Materials: Cysteamine hydrochloride, sodium hydroxide, di-tert-butyl dicarbonate (Boc₂O), dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, and silica gel.

-

Procedure:

-

Dissolve cysteamine hydrochloride in water and cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide to neutralize the hydrochloride and free the amine.

-

To the cold solution, add a solution of di-tert-butyl dicarbonate in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Thiol-Ene "Click" Chemistry

This compound is frequently used in thiol-ene "click" chemistry to functionalize surfaces or molecules bearing an alkene group. This reaction proceeds via a radical-mediated addition of the thiol to the double bond.

General Protocol for Photo-initiated Thiol-Ene Reaction:

-

Materials: An alkene-containing substrate, this compound, a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA), and an appropriate solvent (e.g., THF, methanol).

-

Procedure:

-

In a quartz reaction vessel, dissolve the alkene substrate and the photoinitiator in the chosen solvent.

-

Add a slight excess of this compound to the solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.

-

While stirring, irradiate the reaction mixture with a UV lamp (typically at 365 nm) at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR, or IR spectroscopy) by observing the disappearance of the alkene and thiol signals.

-

Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

-

Caption: Experimental workflow for a photo-initiated thiol-ene reaction.

Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected amine of this compound makes it a useful building block in solid-phase peptide synthesis for introducing a terminal thiol group.

General Workflow for Incorporating this compound in Fmoc-based SPPS:

This workflow assumes the peptide chain has been assembled on a solid support using standard Fmoc chemistry.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

-

Coupling of this compound: this compound is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and then added to the resin. The coupling reaction is allowed to proceed until completion.

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups, as well as the Boc group on the terminal thiol, are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Caption: Workflow for SPPS incorporating a terminal thiol group.

Safety and Handling

This compound is classified as an irritant.[8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[8] Store the compound in a cool, dry place away from oxidizing agents.[6]

Applications in Research and Drug Development

The unique bifunctionality of this compound makes it a valuable reagent in several areas:

-

Bioconjugation and Surface Modification: The thiol group allows for the covalent attachment of this molecule to various substrates, including nanoparticles, polymers, and biomolecules, through thiol-ene reactions, disulfide bond formation, or Michael additions. This is instrumental in the development of biosensors, drug delivery systems, and biocompatible materials.

-

Peptide and Protein Chemistry: As demonstrated in the SPPS workflow, it serves as a convenient means to introduce a C-terminal or N-terminal thiol group into peptides.[9] This thiol handle can then be used for site-specific labeling, cyclization, or ligation to other molecules.

-

Synthesis of Heterocycles: The nucleophilic thiol and the protected amine can be utilized in the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, which are common scaffolds in medicinal chemistry.

-

Cross-linking Agent: this compound can act as a cross-linking agent to form hydrogels and other polymeric networks.[1][5]

Conclusion

This compound is a key building block for researchers in chemistry and drug development. Its well-defined chemical properties, coupled with the versatile reactivity of its thiol and protected amine functionalities, enable a wide range of synthetic transformations. This guide provides essential technical information and standardized protocols to facilitate the effective and safe use of this important reagent in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 97% 25 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. youtube.com [youtube.com]

- 7. Tert-butyl carbamate synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Boc-amino)ethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(Boc-amino)ethanethiol, also known as N-Boc-cysteamine or tert-butyl N-(2-mercaptoethyl)carbamate. This bifunctional molecule is a valuable reagent in organic synthesis, bioconjugation, and drug development, serving as a key building block for introducing a protected amine and a reactive thiol group. This document details a reliable synthetic protocol, discusses alternative synthetic strategies, and presents a thorough analysis of its spectroscopic and physical properties. All quantitative data is summarized in tables for clarity, and key processes are illustrated with diagrams.

Introduction

This compound is a widely utilized organic compound featuring a thiol group and a tert-butoxycarbonyl (Boc) protected amine. The Boc group provides stability under a variety of reaction conditions, particularly those involving bases and nucleophiles, while being readily removable under acidic conditions. This orthogonality makes it an ideal protecting group in multi-step syntheses. The presence of the thiol group allows for a range of chemical transformations, including disulfide bond formation, thiol-ene click chemistry, and conjugation to biomolecules.[1][2] Its application as a cross-linking reagent is particularly notable in the synthesis of complex molecules such as bifunctional azobenzene glycoconjugates.[3]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the N-protection of cysteamine (2-aminoethanethiol) using di-tert-butyl dicarbonate (Boc₂O).

General Reaction Scheme

Caption: General reaction for the Boc protection of cysteamine.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cysteamine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. The resulting tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected product and a tert-butoxycarbonate anion. In the presence of a base, the protonated amine is deprotonated. The tert-butoxycarbonate anion is unstable and decomposes to carbon dioxide and a tert-butoxide anion.

Caption: Reaction mechanism for the N-Boc protection of an amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of amines.

Materials:

-

Cysteamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cysteamine hydrochloride (1.0 eq) in dichloromethane.

-

Basification: Cool the solution in an ice bath and add triethylamine (2.2 eq) dropwise. Stir for 10-15 minutes to liberate the free amine.

-

Addition of Boc₂O: To the cold solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-18 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 N HCl, water, and saturated brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless to pale yellow oil or a low melting solid.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Typical Yield | ~95% | [3] |

| Reaction Time | 16-18 hours | [3] |

| Reaction Temp. | 0 °C to Room Temp. | [3] |

Alternative Synthesis Routes

While the direct Boc protection of cysteamine is the most common method, other strategies can be employed:

-

From Cystamine: This involves the reduction of the disulfide bond in N,N'-di-Boc-cystamine. This can be advantageous if the starting material is more readily available or if issues with the free thiol arise during the initial protection. However, it adds an extra reduction step to the synthesis.

-

Via Thiazolidine Intermediates: Cysteamine can react with aldehydes or ketones to form thiazolidine rings. The Boc group can be introduced, followed by ring-opening to yield the desired product. This multi-step process is generally more complex but can be useful for specific applications or when selective functionalization is required.

Purification

For many applications, the product obtained after the aqueous work-up is of sufficient purity (>95%). However, if higher purity is required, column chromatography can be employed.

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:4 or 1:3 v/v) is a good starting point.

-

Visualization: The product can be visualized using a potassium permanganate stain or by heating after staining with ninhydrin (for the starting material) or iodine vapor.

-

-

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Eluent: A gradient of ethyl acetate in hexane can be used to effectively separate the product from any unreacted starting materials or byproducts.

-

Characterization

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO₂S | [4] |

| Molecular Weight | 177.26 g/mol | [4] |

| Appearance | Colorless to pale yellow viscous oil or low melting solid | [5] |

| Boiling Point | 68 °C at 0.3 mmHg | [1][2] |

| Density | 1.049 g/mL at 20 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.474 | [1][2] |

Spectroscopic Data

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.9-5.1 | br s | 1H | NH |

| ~3.2-3.4 | m | 2H | -CH₂-N |

| ~2.6-2.8 | t | 2H | HS-CH₂- |

| ~1.45 | s | 9H | -C(CH ₃)₃ |

| ~1.3-1.6 | t | 1H | SH |

Note: The thiol proton (SH) signal can be broad and its chemical shift is variable depending on concentration and solvent. The NH proton is also broad and may exchange with D₂O.

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C =O (carbamate) |

| ~79 | -C (CH₃)₃ |

| ~43 | -C H₂-N |

| ~28 | -C(C H₃)₃ |

| ~24 | HS-C H₂- |

4.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3350 | Medium, Broad | N-H Stretch (carbamate) |

| ~2970, 2930, 2870 | Medium-Strong | C-H Stretch (aliphatic) |

| ~2550 | Weak | S-H Stretch |

| ~1680-1700 | Strong | C=O Stretch (carbamate) |

| ~1510-1530 | Strong | N-H Bend (amide II) |

| ~1160-1170 | Strong | C-O Stretch (carbamate) |

4.2.4. Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 178. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene (56 Da), and the loss of the entire Boc group (100 Da).

| m/z | Possible Fragment |

| 178 | [M+H]⁺ |

| 122 | [M+H - C₄H₈]⁺ |

| 78 | [M+H - Boc]⁺ |

Safety, Handling, and Storage

5.1. Hazard Identification

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

-

Stench.

5.2. Handling

-

Use in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid breathing vapors, mist, or gas.

-

Avoid contact with skin and eyes.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[7]

5.3. Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.[7]

-

It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation.

Conclusion

This technical guide has outlined a robust and high-yielding protocol for the synthesis of this compound. The detailed characterization data, including physical properties and spectroscopic analysis, provides a benchmark for researchers to confirm the identity and purity of their synthesized material. The information on purification, safety, and alternative synthetic routes further equips scientists and professionals in drug development with the necessary knowledge for the effective use of this versatile bifunctional reagent.

References

An In-depth Technical Guide to tert-butyl N-(2-mercaptoethyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(2-mercaptoethyl)carbamate, a versatile heterobifunctional linker molecule. Also known by its synonyms, 2-(Boc-amino)ethanethiol and Boc-cysteamine, this compound plays a critical role in modern drug development and bioconjugation. Its structure incorporates a terminal thiol group and a tert-butyloxycarbonyl (Boc) protected amine, enabling sequential and site-specific modifications of biomolecules and surfaces. This document details its chemical structure, physicochemical properties, a standard synthesis protocol, and characteristic spectroscopic data. Furthermore, it explores its applications in drug delivery systems, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles, highlighting its significance in the design of advanced therapeutic and diagnostic agents.

Chemical Structure and Physicochemical Properties

tert-Butyl N-(2-mercaptoethyl)carbamate is a crucial reagent in the field of bioconjugate chemistry. Its utility is derived from its orthogonal reactive groups: a nucleophilic thiol (-SH) and a protected primary amine (-NHBoc). The Boc protecting group provides stability under a variety of reaction conditions and can be readily removed under acidic conditions to liberate the free amine for further functionalization. The thiol group offers a reactive handle for conjugation to various substrates, including maleimides and other thiol-reactive moieties.

Table 1: Physicochemical Properties of tert-butyl N-(2-mercaptoethyl)carbamate

| Property | Value |

| CAS Number | 67385-09-5 |

| Molecular Formula | C₇H₁₅NO₂S |

| Molecular Weight | 177.26 g/mol |

| Appearance | White to off-white solid or colorless to light yellow liquid |

| Melting Point | 105 - 109 °C |

| Boiling Point | 68 °C at 0.3 mmHg |

| Synonyms | This compound, Boc-cysteamine |

Synthesis of tert-butyl N-(2-mercaptoethyl)carbamate

The most common synthetic route to tert-butyl N-(2-mercaptoethyl)carbamate involves the protection of the amino group of cysteamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent system and at controlled temperatures to ensure selective N-acylation.

Experimental Protocol: Synthesis via Boc Protection of Cysteamine

Materials:

-

Cysteamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Methanol or a mixture of Dioxane and Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Cysteamine: In a round-bottom flask, dissolve cysteamine hydrochloride in methanol (or a dioxane/water mixture).

-

Basification: Cool the solution in an ice bath and add triethylamine or an aqueous solution of sodium hydroxide dropwise to neutralize the hydrochloride and liberate the free amine. The pH should be adjusted to approximately 8-9.

-

Addition of Boc Anhydride: While maintaining the cool temperature, add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure tert-butyl N-(2-mercaptoethyl)carbamate.

An In-Depth Technical Guide to 2-(Boc-amino)ethanethiol (CAS: 67385-09-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-mercaptoethyl)carbamate or Boc-cysteamine, is a versatile bifunctional molecule widely employed in organic synthesis, medicinal chemistry, and drug development. Its structure incorporates a thiol group (-SH) and a tert-butyloxycarbonyl (Boc) protected amine, making it a valuable building block for introducing thiol functionalities in a controlled manner. The Boc protecting group allows for the selective modification of other parts of a molecule before the amine is deprotected for further reactions. This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow viscous liquid or a low-melting solid.[1][2] It is soluble in polar organic solvents, which facilitates its use in a variety of reaction conditions.[1]

| Property | Value | References |

| CAS Number | 67385-09-5 | [3] |

| Molecular Formula | C₇H₁₅NO₂S | [3] |

| Molecular Weight | 177.27 g/mol | [3] |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | [1][2] |

| Density | 1.049 g/mL at 20 °C | |

| Boiling Point | 68 °C at 0.3 mmHg | |

| Refractive Index | n20/D 1.474 | |

| Synonyms | tert-Butyl N-(2-mercaptoethyl)carbamate, Boc-Cysteamine | [3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-Boc protection of cysteamine or its hydrochloride salt using di-tert-butyl dicarbonate ((Boc)₂O).

General Synthesis Workflow

The synthesis involves the reaction of cysteamine with di-tert-butyl dicarbonate under basic conditions to yield the Boc-protected product.

References

Boc-cysteamine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-cysteamine, chemically known as tert-butyl (2-mercaptoethyl)carbamate, is a pivotal reagent in bioconjugation and drug development, primarily utilized for introducing a reactive thiol group. The stability of its sulfhydryl moiety is paramount for its successful application. This guide provides an in-depth analysis of the stability and optimal storage conditions for Boc-cysteamine, drawing upon data from its parent compound, cysteamine, due to a lack of extensive direct stability studies on the Boc-protected form. The primary degradation pathway involves the oxidation of the thiol group to form the disulfide dimer, Boc-cystamine. This process is influenced by factors such as pH, temperature, oxygen, and the presence of metal ions. Recommendations for handling and storage are provided to minimize degradation and ensure the integrity of the compound for research and development applications.

Chemical Properties and Identification

| Property | Value |

| Chemical Name | tert-butyl (2-mercaptoethyl)carbamate |

| Synonyms | 2-(Boc-amino)ethanethiol, Boc-cysteamine |

| CAS Number | 67385-09-5 |

| Molecular Formula | C₇H₁₅NO₂S |

| Molecular Weight | 177.26 g/mol |

| Appearance | Colorless to light yellow liquid or white crystalline powder |

Stability Profile

The stability of Boc-cysteamine is intrinsically linked to its free thiol group, which is susceptible to oxidation. While the tert-butyloxycarbonyl (Boc) protecting group on the amine enhances the overall stability compared to cysteamine, the fundamental degradation pathway remains the same.

Primary Degradation Pathway: Oxidation

The principal route of degradation for Boc-cysteamine is the oxidation of its thiol group (-SH) to a disulfide bond (-S-S-), resulting in the formation of Boc-cystamine. This reaction is readily facilitated by the presence of atmospheric oxygen.

Caption: Oxidation of Boc-cysteamine to Boc-cystamine.

Factors Influencing Stability

Extrapolating from studies on cysteamine, several factors are critical in influencing the rate of oxidation of Boc-cysteamine:

-

pH: The oxidation of thiols is significantly accelerated at alkaline pH due to the increased concentration of the more reactive thiolate anion (-S⁻).[1] Acidic conditions generally improve the stability of thiol-containing compounds.

-

Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.[2] Handling and storing Boc-cysteamine under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate degradation.

-

Metal Ions: Trace amounts of metal ions, such as copper (II) and iron (III), can catalyze the oxidation of thiols.[1] The use of chelating agents like EDTA in solutions can help to sequester these ions and improve stability.

-

Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.[2] Therefore, storing Boc-cysteamine at reduced temperatures is crucial for long-term stability.

-

Light: While not as critical as other factors for simple thiols, exposure to light can potentially generate radicals that may accelerate oxidation. Protection from light is a recommended precautionary measure.

Recommended Storage Conditions

To ensure the longevity and purity of Boc-cysteamine, the following storage conditions are recommended based on supplier data sheets and the known chemistry of thiols.

| Condition | Solid Form | In Solution |

| Short-Term (Days to Weeks) | 0-4°C, dry, dark | -20°C, under inert gas, protected from light |

| Long-Term (Months to Years) | -20°C, dry, dark, under inert gas | -80°C, under inert gas, protected from light |

Note: For solutions, it is advisable to use deoxygenated solvents and to purge the headspace of the storage container with an inert gas before sealing. Aqueous solutions of thiol-containing compounds are generally less stable and should be prepared fresh whenever possible. Studies on cysteamine hydrochloride in aqueous solution recommend against storage for more than one day.[2]

Experimental Protocols

Protocol for a Forced Degradation Study of Boc-cysteamine

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Boc-cysteamine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Subject both the solid Boc-cysteamine and the stock solution to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the solid and solution forms to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is a common starting point. Detection can be performed using UV (e.g., 210-220 nm) and mass spectrometry (MS) to identify degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of the unstressed control to identify new peaks corresponding to degradation products. The primary expected degradation product is Boc-cystamine.

Protocol for Bioconjugation of Boc-cysteamine to a Maleimide-Activated Molecule

This protocol provides a general procedure for the conjugation of Boc-cysteamine to a maleimide-functionalized molecule, a common reaction in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.

Caption: Bioconjugation workflow.

Methodology:

-

Reagent Preparation:

-

Dissolve the maleimide-activated molecule in a degassed buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline with EDTA).[3]

-

Dissolve Boc-cysteamine in an anhydrous, degassed organic co-solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.

-

-

Conjugation Reaction:

-

Add the Boc-cysteamine stock solution to the solution of the maleimide-activated molecule. A slight molar excess (e.g., 1.1 to 1.5 equivalents) of Boc-cysteamine is typically used.

-

Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal time and temperature should be determined empirically.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, a small molecule thiol such as N-acetylcysteine or free cysteine can be added.

-

-

Purification:

-

Purify the resulting conjugate from excess Boc-cysteamine and other reagents using an appropriate chromatographic technique, such as size-exclusion chromatography (SEC) for large biomolecules or reverse-phase HPLC (RP-HPLC) for smaller molecules.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product using analytical techniques such as mass spectrometry (to verify the mass of the conjugate) and NMR or HPLC (to assess purity).

-

Conclusion

While Boc-cysteamine offers enhanced stability over its unprotected counterpart, its free thiol group remains susceptible to oxidation, which is the primary degradation pathway. Proper handling and storage are critical to maintaining its integrity and ensuring its effectiveness in research and development. This guide provides a framework for understanding the stability of Boc-cysteamine and offers practical protocols for its use. For critical applications, it is recommended that researchers perform their own stability assessments under their specific experimental conditions.

References

A Technical Guide to 2-(Boc-amino)ethanethiol: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butoxycarbonylamino)ethanethiol, commonly referred to as 2-(Boc-amino)ethanethiol, is a bifunctional organic compound widely utilized in the fields of bioconjugation, materials science, and drug development. Its structure incorporates a terminal thiol group and a Boc-protected amine, providing orthogonal reactivity that is highly valued for the precise chemical modification of surfaces and molecules. This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its application, and a discussion of its role in modern research and development.

Core Properties and Data

This compound is a versatile reagent characterized by the following key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C7H15NO2S | [1][2] |

| Molecular Weight | 177.26 g/mol | [3] |

| Alternate Names | Boc-Cysteamine; tert-Butyl N-(2-mercaptoethyl)carbamate | [1] |

| CAS Number | 67385-09-5 | [1][3] |

| Appearance | Clear colorless to yellow viscous liquid or low melting solid | [2] |

| Density | 1.049 g/mL at 20 °C (lit.) | [3] |

| Boiling Point | 68 °C at 0.3 mmHg (lit.) | [3] |

| Refractive Index | n20/D 1.474 (lit.) | [3] |

Key Applications and Experimental Protocols

The unique structure of this compound allows for its application in a variety of experimental contexts, most notably in surface functionalization and peptide synthesis.

Surface Functionalization via Thiol-Ene "Click" Chemistry

The thiol group of this compound readily participates in thiol-ene "click" reactions, a highly efficient and specific method for covalently modifying surfaces that contain alkene groups. This process is instrumental in introducing a protected amine functionality onto a material, which can then be deprotected to expose a primary amine for further conjugation.

Detailed Experimental Protocol: Amine Functionalization of a Polymer Surface

This protocol describes the general steps for the surface functionalization of a cross-linked polymer film containing alkene groups.

Materials:

-

Polymer substrate with surface alkene groups

-

This compound

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

UV light source (365 nm)

-

Washing solvents (e.g., THF, Dichloromethane (DCM))

-

Deprotection solution (e.g., Trifluoroacetic acid (TFA) in DCM)

-

Neutralization solution (e.g., 10% Diisopropylethylamine (DIEA) in DCM)

Procedure:

-

Substrate Preparation: The polymer substrate is placed in a suitable reaction vessel.

-

Reaction Mixture Preparation: A solution of this compound and a photoinitiator in an anhydrous solvent is prepared. The concentrations will depend on the specific substrate and desired surface density.

-

Surface Reaction: The polymer substrate is immersed in the reaction mixture.

-

UV Irradiation: The vessel is exposed to UV light to initiate the thiol-ene reaction. The reaction time can vary from minutes to hours.

-

Washing: The functionalized substrate is thoroughly washed with appropriate solvents to remove unreacted reagents.

-

Boc Deprotection: The Boc protecting group is removed by treating the substrate with a solution of TFA in DCM.

-

Neutralization and Final Wash: The substrate is neutralized with a base solution and washed again to yield a surface with primary amine groups.

Use in Solid-Phase Peptide Synthesis (SPPS)

In the context of peptide synthesis, this compound can be used to introduce a thiol-containing moiety into a peptide sequence. The Boc protecting group is compatible with standard Boc-based solid-phase peptide synthesis strategies.

Detailed Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual coupling of a Boc-protected amino acid, which can be adapted for the introduction of a thiol-containing residue using a derivative of this compound.

Materials:

-

Resin-bound peptide with a free N-terminus

-

Boc-protected amino acid (or a suitable derivative of this compound)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution (e.g., 50% TFA in DCM)

Procedure:

-

Resin Swelling: The peptide-resin is swollen in DCM.

-

Boc Deprotection: The N-terminal Boc group is removed by treatment with TFA in DCM.

-

Washing: The resin is washed with DCM and IPA.

-

Neutralization: The resin is treated with DIEA in DCM to neutralize the TFA salt.

-

Amino Acid Activation: The Boc-protected amino acid is activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and DIEA.

-

Coupling: The activated amino acid solution is added to the resin and agitated to facilitate coupling.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Logical Workflow and Visualization

The following diagram illustrates a typical experimental workflow for the surface functionalization of a material using this compound, followed by peptide conjugation.

Caption: Workflow for surface amine functionalization and subsequent peptide conjugation.

This workflow highlights the two key transformations enabled by this compound: the introduction of a protected amine via a thiol-ene reaction and its subsequent deprotection to allow for further biomolecule conjugation. This strategy is fundamental in the development of biosensors, drug delivery systems, and other advanced biomaterials.

References

A Technical Guide to the Solubility of 2-(Boc-amino)ethanethiol for Researchers and Drug Development Professionals

Introduction: 2-(tert-butoxycarbonylamino)ethanethiol, commonly referred to as 2-(Boc-amino)ethanethiol or N-Boc-cysteamine, is a bifunctional molecule widely utilized in chemical synthesis and drug development. Its utility as a cross-linking reagent and a building block in the synthesis of more complex molecules hinges on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, supported by available data and generalized experimental protocols for its application in synthesis.

Data Presentation: Solubility Profile

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative descriptions and its use in various reaction media provide valuable insights into its solubility profile. The following table summarizes the observed solubility in common laboratory solvents.

| Solvent Classification | Solvent | Solubility Description |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble[1] |

| Ethyl Acetate | Slightly Soluble[2] | |

| Polar Protic | Methanol | Soluble[3] |

| Ethanol | Soluble[4] | |

| Nonpolar | Chloroform | Sparingly Soluble[2] |

| Toluene | Soluble (in the presence of aqueous base) |

Experimental Protocols

Generalized Protocol for Thiol-Ene Reaction using this compound:

-

Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene-containing substrate and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPAP) in a suitable solvent in which all reactants are soluble, such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Addition of this compound: To the stirred solution from step 1, add this compound. The amount will be determined by the stoichiometry of the reaction.

-

Initiation of Reaction: Expose the reaction mixture to a UV light source (typically 365 nm) to initiate the thiol-ene coupling.

-

Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the solvent is typically removed under reduced pressure.

-

Purification: The crude product is then purified using standard laboratory techniques such as column chromatography to isolate the desired N-Boc protected thioether product.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the application of this compound in a chemical synthesis, highlighting the key steps from reagent dissolution to product purification.

This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While quantitative data remains sparse, the provided qualitative information and experimental context offer practical guidance for its effective use in the laboratory.

References

- 1. upcommons.upc.edu [upcommons.upc.edu]

- 2. This compound | 67385-09-5 [chemicalbook.com]

- 3. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 4. WO2022064960A1 - æ¤åºå¯¾è±¡ã®åæç¨ã»ã³ãµä½è£½ç¨åºæãæ¤åºå¯¾è±¡ã®åæç¨ã»ã³ãµãåã³æ¤åºå¯¾è±¡ã®åææ³ - Google Patents [patents.google.com]

Spectroscopic Profile of 2-(Boc-amino)ethanethiol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Boc-amino)ethanethiol, a crucial reagent in bioconjugation and drug delivery research. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound, also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a bifunctional molecule containing a protected amine and a terminal thiol group. This unique structure makes it an invaluable linker in the synthesis of complex biomolecules and drug delivery systems.[1] Accurate characterization of this compound is paramount for its effective application. This guide summarizes its key spectroscopic data, providing a foundational reference for its identification and quality control.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound dictates its spectroscopic signature. The presence of the tert-butoxycarbonyl (Boc) protecting group, the ethyl chain, and the thiol functionality gives rise to characteristic signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in mass spectrometry.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | Broad Singlet | 1H | NH |

| ~3.3 | Quartet | 2H | NH -CH₂ -CH₂-SH |

| ~2.7 | Triplet | 2H | NH-CH₂-CH₂ -SH |

| ~1.4 | Singlet | 9H | -C(CH₃ )₃ |

| ~1.3 | Triplet | 1H | SH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C =O (Carbamate) |

| ~79 | -C (CH₃)₃ |

| ~43 | NH-C H₂-CH₂-SH |

| ~28 | -C(C H₃)₃ |

| ~24 | NH-CH₂-C H₂-SH |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Commercial sources confirm that the infrared spectrum of this compound conforms to its structure.[2]

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~2970 | Strong | C-H Stretch (sp³) |

| ~2550 | Weak | S-H Stretch |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1520 | Medium | N-H Bend |

| ~1170 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Weight | 177.26 g/mol | [3] |

| Exact Mass | 177.0823 | |

| Predicted Fragmentation (m/z) | Fragment | |

| 177 | [M]⁺ | |

| 121 | [M - C₄H₈]⁺ | |

| 104 | [M - C₄H₉O]⁺ | |

| 78 | [M - Boc]⁺ | |

| 60 | [CH₂CH₂SH]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

IR Spectroscopy

-

Sample Preparation: For a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates. Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using the spectrum of the empty sample holder.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Data Acquisition (ESI):

-

Ionization Mode: Positive.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

-

Data Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the chemical structure and its spectral features.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The predicted NMR and IR data, in conjunction with the known mass spectrometry information, offer a reliable and comprehensive profile for this important chemical entity. Researchers and scientists can utilize this guide as a benchmark for their analytical assessments, ensuring the quality and integrity of their starting materials in complex synthetic applications.

References

The Versatility of 2-(Boc-amino)ethanethiol: A Technical Guide to Emerging Research Areas

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butoxycarbonylamino)ethanethiol, commonly referred to as 2-(Boc-amino)ethanethiol or Boc-cysteamine, is a bifunctional molecule of significant interest in the fields of bioconjugation, materials science, and drug delivery. Its structure, featuring a Boc-protected amine and a reactive thiol group, allows for sequential and site-specific modifications, making it a valuable tool for the synthesis of complex molecular architectures. This technical guide explores the core research areas where this compound is being actively investigated, providing an in-depth look at its applications, experimental protocols, and the quantitative data underpinning its utility.

Core Properties and Synthesis

This compound is a versatile crosslinking reagent.[1] Key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 67385-09-5 |

| Molecular Formula | C₇H₁₅NO₂S |

| Molecular Weight | 177.26 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | 68 °C at 0.3 mmHg |

| Density | 1.049 g/mL at 20 °C |

| Refractive Index | n20/D 1.474 |

Table 1: Physicochemical Properties of this compound.

The synthesis of this compound is a critical first step for its application in further research. A general synthetic pathway is outlined below.

Figure 1: General synthesis of this compound.

Potential Research Areas and Applications

The unique bifunctional nature of this compound opens up a wide range of research possibilities. The thiol group provides a handle for conjugation to various substrates, including nanoparticles and biomolecules, while the Boc-protected amine can be deprotected to introduce a primary amine for further functionalization.

Bioconjugation and Peptide Modification

The thiol group of this compound readily participates in thiol-disulfide exchange reactions and can be used to conjugate molecules to cysteine residues in peptides and proteins. This is particularly useful for introducing labels, crosslinkers, or other functionalities in a site-specific manner.

Experimental Workflow for Peptide Bioconjugation:

Figure 2: Workflow for peptide modification.

Surface Functionalization of Nanoparticles and Materials

The thiol group provides a strong anchor for the functionalization of gold nanoparticles and other metal surfaces. This allows for the creation of core-shell nanostructures with tailored surface properties. The exposed Boc-amine can then be deprotected to attach targeting ligands, drugs, or imaging agents.

Experimental Protocol for Gold Nanoparticle Functionalization:

A general procedure for the functionalization of gold nanoparticles (AuNPs) involves the following steps:

-

Synthesis of AuNPs: Prepare AuNPs of the desired size using a standard method (e.g., citrate reduction).

-

Ligand Exchange: To a solution of AuNPs, add a solution of this compound in a suitable solvent (e.g., ethanol). The thiol will displace the citrate ligands on the AuNP surface.

-

Purification: Purify the Boc-functionalized AuNPs by centrifugation and washing to remove excess reagents.

-

Deprotection: Resuspend the purified AuNPs in a suitable solvent and treat with an acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group.

-

Final Purification: Purify the amine-functionalized AuNPs by centrifugation and washing.

| Step | Reagent/Condition | Purpose |

| 1 | Citrate Reduction | Synthesis of gold nanoparticle core |

| 2 | This compound | Surface functionalization via thiol-gold interaction |

| 3 | Centrifugation/Washing | Removal of unreacted reagents |

| 4 | Trifluoroacetic Acid (TFA) | Deprotection of the Boc-amine |

| 5 | Centrifugation/Washing | Isolation of amine-functionalized nanoparticles |

Table 2: Key steps and reagents for the functionalization of gold nanoparticles.

Drug Delivery Systems

This compound is a key building block in the synthesis of sophisticated drug delivery vehicles. Its ability to link different components together allows for the construction of targeted and stimuli-responsive systems.

a) Anisamide-Targeted Cyclodextrin Nanoparticles:

b) Thiol-Ene "Click" Chemistry for Polymer Modification:

The thiol-ene "click" reaction is a highly efficient and versatile method for polymer modification. This compound can be reacted with alkene-functionalized polymers to introduce pendent-protected amine groups.[4] Subsequent deprotection yields cationic polymers with potential applications in gene delivery and other biomedical fields.

Experimental Protocol for Thiol-Ene Modification of an Alkene-Functionalized Polyester:

-

Reaction Setup: In a Schlenk tube, dissolve the alkene-functionalized polyester, this compound, and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., THF).

-

Reaction: Purge the tube with an inert gas (e.g., nitrogen) and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set duration (e.g., 24 hours).

-

Purification: Terminate the reaction and purify the Boc-functionalized polymer by precipitation in a non-solvent (e.g., cold diethyl ether).

-

Deprotection: Dissolve the purified polymer and treat with TFA to remove the Boc group.

-

Final Product: Purify the resulting aminated polyester.

| Parameter | Value | Reference |

| Yield of Boc-functionalized polymer | 80% | [5] |

Table 3: Example quantitative data for the thiol-ene modification of a polyester.

References

Methodological & Application

Application Notes and Protocols for 2-(Boc-amino)ethanethiol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-amino)ethanethiol, also known as Boc-cysteamine or tert-butyl N-(2-mercaptoethyl)carbamate, is a bifunctional reagent with significant potential in the field of peptide synthesis. Its structure, featuring a Boc-protected amine and a free thiol, makes it a valuable tool for advanced peptide modification strategies, including the synthesis of peptide thioesters for native chemical ligation (NCL) and the formation of cyclic peptides. These applications are critical in the development of novel peptide-based therapeutics, probes, and biomaterials.

This document provides detailed application notes and generalized protocols for the use of this compound in peptide synthesis. While specific quantitative data for the direct application of this reagent in solid-phase peptide synthesis (SPPS) is not extensively available in the reviewed literature, the provided protocols are based on established principles of Boc-SPPS, NCL, and peptide cyclization, and are intended to serve as a foundational guide for researchers.

Key Applications

-

Preparation of C-terminal Peptide Thioesters for Native Chemical Ligation (NCL): The thiol group of this compound can be utilized to generate a C-terminal thioester on a resin-bound peptide. This peptide thioester is a key intermediate for NCL, a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.

-

Intramolecular Peptide Cyclization: The thiol moiety can participate in intramolecular reactions to form cyclic peptides. Cyclization is a widely used strategy to improve the metabolic stability, receptor binding affinity, and bioavailability of peptides. This can be achieved through thioether formation or other thiol-mediated ligation chemistries.

Data Presentation

Due to the lack of specific literature reports detailing the yields and purity for the direct use of this compound in the described solid-phase applications, the following tables provide representative data for analogous transformations in peptide synthesis to offer a benchmark for expected outcomes.

Table 1: Representative Yields for Peptide Thioester Formation and NCL

| Step | Transformation | Reagents/Conditions | Typical Yield (%) | Typical Purity (%) | Reference |

| 1 | On-resin thioesterification (general) | Thiol, Coupling agent (e.g., DIC, HOBt) | 60-85 | >90 | General SPPS knowledge |

| 2 | Native Chemical Ligation | Peptide-thioester, N-terminal Cys-peptide, Thiol catalyst | >95 (conversion) | >95 | [1] |

| 3 | Cleavage from resin (Boc-SPPS) | HF or TFMSA/TFA | 70-90 (crude) | Variable | [2] |

Table 2: Representative Yields for On-Resin Peptide Cyclization

| Cyclization Strategy | Peptide Sequence (example) | Coupling Reagent | Cyclization Time (h) | Crude Purity (%) | Overall Yield (%) | Reference |

| Head-to-tail lactamization | Model 15-mer (Glu-linker) | DIC/Oxyma | 1 (double couple) | 28 | Not specified | [3] |

| Head-to-tail lactamization | Model 15-mer (Asp-linker) | DIC/Oxyma | 1 (double couple) | <20 | Not specified | [3] |

| Thiol-ene cyclization | Cys-containing peptide | Photoinitiator, UV light | 0.3 - 1 | Not specified | 24-37 | [4] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a C-terminal Peptide Thioester using a this compound Linker Strategy (Hypothetical)

This protocol outlines a theoretical approach for the synthesis of a peptide C-terminal thioester derived from this compound. Note: This is a generalized protocol and requires optimization.

1. Preparation of 2-(Boc-amino)ethyl-functionalized Resin:

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM).

-

Dissolve this compound (2 eq.) and diisopropylethylamine (DIEA) (4 eq.) in DCM.

-

Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin extensively with DCM, methanol, and then DCM, and dry under vacuum.

2. Boc-SPPS Peptide Chain Elongation:

-

Perform standard Boc-SPPS cycles to assemble the desired peptide sequence on the 2-(Boc-amino)ethyl-functionalized resin.

-

Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Neutralization: Wash with DCM, then treat with 10% DIEA in DCM.

-

Coupling: Couple the next Boc-protected amino acid using a suitable coupling agent (e.g., HBTU/DIEA or DIC/HOBt) in N,N-dimethylformamide (DMF).

-

Washing: Wash with DMF and DCM.

-

3. Cleavage of the Peptide Thioester from the Resin:

-

After completion of the peptide sequence, wash the resin thoroughly with DCM and dry.

-

Treat the resin with a cleavage cocktail appropriate for Boc-SPPS, such as anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole, p-cresol) or a lower-toxicity trifluoromethanesulfonic acid (TFMSA)/TFA mixture.

-

Precipitate the cleaved peptide-thioester in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

Purify the crude peptide-thioester by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Intramolecular Cyclization via Thioether Formation (Generalized)

This protocol describes a general strategy for the on-resin cyclization of a peptide containing a free thiol (from a deprotected this compound moiety) and an electrophilic group.

1. Synthesis of the Linear Peptide Precursor:

-

Synthesize the linear peptide on a suitable solid support using standard Fmoc-SPPS. The peptide sequence should include:

-

A residue for anchoring to the resin (e.g., through a side chain).

-

A residue containing an electrophile (e.g., a bromoacetylated amino acid).

-

A C-terminal this compound, which can be coupled as the final residue.

-

2. Deprotection of the Thiol and Amine Groups:

-

Selectively deprotect the Boc group from the N-terminal amine of the this compound moiety using a mild acidic condition that does not cleave the peptide from the resin (e.g., 1-2% TFA in DCM).

-

Neutralize with a mild base (e.g., 5% DIEA in DCM).

3. Intramolecular Cyclization:

-

Swell the resin in DMF.

-

Add a non-nucleophilic base (e.g., DIEA or 2,4,6-collidine) to facilitate the intramolecular nucleophilic attack of the free thiol on the electrophilic side chain (e.g., bromoacetyl group).

-

Allow the reaction to proceed for 4-24 hours at room temperature. Monitor the reaction progress by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS.

4. Cleavage and Purification:

-

Once cyclization is complete, wash the resin thoroughly.

-

Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/triisopropylsilane/water).

-

Precipitate, wash, and dry the crude cyclic peptide.

-

Purify by RP-HPLC.

Visualizations

Boc Deprotection and Peptide Coupling Cycle

Caption: Workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Native Chemical Ligation (NCL) Mechanism

Caption: The two-step mechanism of Native Chemical Ligation.

On-Resin Peptide Cyclization Workflow

References

- 1. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(Boc-amino)ethanethiol as a Bifunctional Cross-linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-amino)ethanethiol, also known as tert-butyl N-(2-mercaptoethyl)carbamate, is a versatile bifunctional cross-linking agent widely employed in bioconjugation, surface functionalization, and the development of drug delivery systems.[1][2] Its structure features a terminal thiol group and a Boc-protected amine, allowing for sequential and orthogonal conjugation strategies. The thiol group provides a reactive handle for coupling to various substrates, such as gold nanoparticles or polymers with thiol-reactive groups (e.g., maleimides, epoxides), while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation of biomolecules, drugs, or targeting ligands.[3][4] This dual functionality makes it an invaluable tool for creating complex bioconjugates and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₅NO₂S | [5] |

| Molecular Weight | 177.26 g/mol | [5] |

| Appearance | Clear colorless to yellow viscous liquid or low melting solid | [2] |

| Boiling Point | 68 °C at 0.3 mmHg | [2] |

| Density | 1.049 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.474 | [2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [6] |

Core Applications and Experimental Protocols

This section provides detailed protocols for the major applications of this compound as a bifunctional cross-linker.

Surface Functionalization of Polymers

This compound is extensively used to introduce amine functionalities onto polymer surfaces through thiol-ene or thiol-epoxy "click" chemistry.[2][3] This allows for the subsequent attachment of biomolecules to the polymer substrate.

This protocol describes the functionalization of a PGMA polymer with this compound via a thiol-epoxy reaction.[3]

Materials:

-

Poly(glycidyl methacrylate) (PGMA)

-

This compound

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 30 mg of PGMA (0.211 mmol of epoxide units) in 0.85 mL of DMSO.

-

Addition of Reagents: To this solution, add 65.4 mg (0.369 mmol) of this compound and 93.4 mg (0.923 mmol) of triethylamine (TEA).

-

Reaction: Stir the reaction mixture at 50 °C for 12 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with 15 mL of DCM and wash with water (2 x 25 mL).

-

Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and precipitate the functionalized polymer into diethyl ether.

-

Characterization: The resulting polymer can be characterized by ¹H-NMR and FT-IR spectroscopy to confirm the successful conjugation.[7]

Quantitative Data Summary:

| Parameter | Value | Reference |

| PGMA | 30 mg (0.211 mmol epoxide) | [3] |

| This compound | 65.4 mg (0.369 mmol) | [3] |

| Triethylamine (TEA) | 93.4 mg (0.923 mmol) | [3] |

| Solvent | DMSO (0.85 mL) | [3] |

| Reaction Time | 12 hours | [3] |

| Reaction Temperature | 50 °C | [3] |

| Yield | 50 mg | [3] |

Functionalization of Gold Nanoparticles (AuNPs)

The thiol group of this compound has a strong affinity for gold surfaces, making it an ideal ligand for the functionalization of gold nanoparticles.[8][9] This functionalization provides a protected amine on the nanoparticle surface for further modification.

This protocol is adapted from the Brust-Schiffrin two-phase synthesis method.[8]

Materials:

-

Hydrogen tetrachloroaurate(III) hydrate (HAuCl₄·3H₂O)

-

Tetra-n-octylammonium bromide

-

Toluene

-

This compound

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Dichloromethane (DCM)

Procedure:

-

Gold Solution Preparation: Dissolve 1.0 g (2.5 mmol) of HAuCl₄·3H₂O in 150 mL of ultrapure water.

-

Phase Transfer: In a separate flask, dissolve 2.1 g (3.8 mmol) of tetra-n-octylammonium bromide in 150 mL of toluene. Combine this with the gold solution and stir vigorously for 15 minutes until the aqueous phase is colorless and the organic phase is dark orange.

-

Ligand Addition: To the rapidly stirring solution, add a solution of this compound in toluene. The amount of thiol can be varied to control the final particle size.

-

Reduction: Freshly prepare a solution of 2.0 g (50 mmol) of NaBH₄ in 10 mL of ultrapure water. Add this reducing agent to the reaction mixture and stir for 5 hours. The organic phase will turn black.

-

Purification: Separate the organic phase and evaporate the solvent. Wash the resulting nanoparticles repeatedly with ethanol to remove excess thiol and phase transfer agent. The purified nanoparticles can be redispersed in a suitable solvent like DCM.

-

Characterization: Characterize the functionalized AuNPs using UV-Vis spectroscopy (surface plasmon resonance peak around 520 nm), Dynamic Light Scattering (DLS) for size distribution, and Zeta potential for surface charge and stability.[2][10][11] FT-IR and ¹H-NMR can confirm the presence of the Boc-protected amine on the nanoparticle surface.[12][13]

Quantitative Data for AuNP Characterization (Example):

| Characterization Technique | Parameter | Typical Value | Reference(s) |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | ~521-525 nm | [10][11] |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 10-30 nm (synthesis dependent) | [9][10][11] |

| Zeta Potential | Surface Charge | -30 to +30 mV (pH dependent) | [2][9] |

Bioconjugation via Thiol-Maleimide Ligation

Following deprotection of the Boc group, the newly exposed amine can be used for further conjugation. A common strategy involves reacting the thiol end of this compound with a maleimide-functionalized biomolecule.

This protocol describes the conjugation of a maleimide-functionalized peptide to a surface previously modified to present thiol groups (e.g., from deprotected this compound).

Materials:

-

Thiol-functionalized surface

-

Maleimide-functionalized peptide

-

Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

DMSO or DMF (for dissolving the peptide if necessary)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing any disulfide bonds)

Procedure:

-

Surface Preparation: Ensure the thiol-functionalized surface is clean and ready for conjugation. If necessary, treat with a mild reducing agent like TCEP to ensure free thiol groups.

-

Peptide Solution Preparation: Dissolve the maleimide-functionalized peptide in degassed PBS (pH 7.0-7.5) to the desired concentration. If the peptide has low aqueous solubility, it can be first dissolved in a small amount of DMSO or DMF and then diluted with PBS.

-

Conjugation Reaction: Immerse the thiol-functionalized surface in the peptide solution. The reaction is typically carried out at room temperature for 2 hours or overnight at 4 °C.[14][15][16]

-

Washing: After the incubation period, thoroughly wash the surface with PBS to remove any non-covalently bound peptide.

-

Characterization: The successful conjugation can be confirmed using surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS) or by conjugating a fluorescently labeled peptide and measuring the fluorescence.

Quantitative Data Summary for Thiol-Maleimide Conjugation:

| Parameter | Condition | Reference(s) |

| pH | 7.0 - 7.5 | [14][15][16] |

| Reaction Time | 2 hours at RT or overnight at 4 °C | [14][15][16] |

| Molar Ratio (Surface Thiols:Peptide) | Typically a molar excess of peptide is used | [15] |

Key Experimental Steps and Workflows

The versatility of this compound lies in the ability to perform sequential reactions. Below are diagrams illustrating common experimental workflows.

Application in Drug Delivery

The bifunctional nature of this compound makes it a suitable linker for constructing drug delivery systems. For instance, it can be used to attach a targeting ligand to a drug-loaded nanoparticle.

A potential application involves the development of targeted nanoparticles for the delivery of chemotherapeutic agents like doxorubicin.[4][17][18] In such a system, the thiol group of this compound can be used to anchor the linker to a nanoparticle, and after deprotection, the amine group can be conjugated to a targeting moiety (e.g., a peptide that binds to a receptor overexpressed on cancer cells).

Application in Studying Protein-Protein Interactions

Bifunctional cross-linkers are crucial tools in chemical biology for studying protein-protein interactions (PPIs).[1][8][19][20] By covalently linking interacting proteins, the transient interactions can be captured for subsequent analysis by techniques like mass spectrometry. While this compound itself is not a direct cross-linker for this purpose, it is a key building block for synthesizing more complex, custom cross-linkers. For example, after deprotection, the amine can be reacted with an NHS-ester functionalized molecule that also contains a photoreactive group, creating a hetero-bifunctional cross-linker.

Conclusion